Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, an isoquinoline moiety, and a methoxyethyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Isoquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.
Introduction of the Methoxyethyl Group: This can be achieved through alkylation reactions using reagents such as dimethyl sulfate or methoxyethyl chloride.
Formation of the Thiazole Ring: This step involves the cyclization of thioamide precursors with α-haloketones under basic conditions.
Coupling Reactions: The final step involves coupling the isoquinoline and thiazole moieties using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl acrylate: Used in polymer synthesis with similar methoxyethyl functionality.
2-(2-Methoxyethyl)-aniline: Shares the methoxyethyl group and is used in organic synthesis.
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-3-benzofuranone: Contains methoxyethyl groups and is used in medicinal chemistry.
Uniqueness
Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of isoquinoline and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Biological Activity
Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiazole Ring : Known for its diverse biological activities.
- Isoquinoline Derivative : Contributes to anti-cancer properties.
- Methoxyethyl Group : Enhances solubility and bioavailability.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. A study reported that thiazole compounds had IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
The mechanism by which this compound exerts its biological effects is primarily through:
- Inhibition of Cell Proliferation : It disrupts the cell cycle in cancer cells.
- Induction of Apoptosis : Promotes programmed cell death in malignant cells.
- Targeting Specific Pathways : Interacts with proteins involved in cancer progression, such as Bcl-2 and EZH2 .
Case Studies
- Study on Glioblastoma : A derivative of the compound was tested against glioblastoma cell lines (U251), showing significant reduction in cell viability. The study highlighted the importance of the thiazole moiety in enhancing anticancer activity .
- Combination Therapy Trials : Research involving combination therapies with EZH2 inhibitors demonstrated enhanced efficacy when used alongside this compound, suggesting a synergistic effect that could lead to improved treatment outcomes for patients with aggressive cancers .
Comparative Activity Table
Compound Name | IC50 (µg/mL) | Cancer Type | Mechanism of Action |
---|---|---|---|
Thiazole A | 1.61 | Breast Cancer | Apoptosis induction |
Thiazole B | 23.30 | Glioblastoma | Cell cycle arrest |
Methyl Thiazole | TBD | Various | Inhibition of Bcl-2 |
Properties
Molecular Formula |
C19H19N3O5S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2-methoxyethyl)-1-oxoisoquinoline-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H19N3O5S/c1-11-15(18(25)27-3)28-19(20-11)21-16(23)14-10-22(8-9-26-2)17(24)13-7-5-4-6-12(13)14/h4-7,10H,8-9H2,1-3H3,(H,20,21,23) |
InChI Key |
BJKWDSJFTRILAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCOC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.